Heliconol C

Description

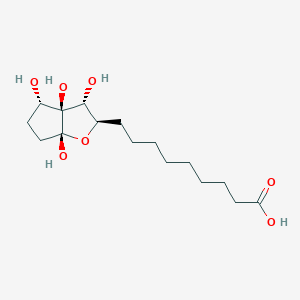

These compounds are typically characterized by a bicyclic core, as inferred from NMR and mass spectrometry data of related derivatives .

Heliconol C has demonstrated moderate antifungal activity against Fusarium verticillioides and Candida albicans in preliminary assays, with MIC (Minimum Inhibitory Concentration) values comparable to its analogs. Its biosynthesis involves non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), a pathway common to fungal secondary metabolites .

Properties

Molecular Formula |

C16H28O7 |

|---|---|

Molecular Weight |

332.39 g/mol |

IUPAC Name |

9-[(2R,3R,3aS,4S,6aR)-3,3a,4,6a-tetrahydroxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-2-yl]nonanoic acid |

InChI |

InChI=1S/C16H28O7/c17-12-9-10-15(21)16(12,22)14(20)11(23-15)7-5-3-1-2-4-6-8-13(18)19/h11-12,14,17,20-22H,1-10H2,(H,18,19)/t11-,12+,14-,15-,16+/m1/s1 |

InChI Key |

MJUTVWBUXZBUHW-IPQWEPCOSA-N |

Isomeric SMILES |

C1C[C@@]2([C@]([C@H]1O)([C@@H]([C@H](O2)CCCCCCCCC(=O)O)O)O)O |

Canonical SMILES |

C1CC2(C(C1O)(C(C(O2)CCCCCCCCC(=O)O)O)O)O |

Synonyms |

heliconol C |

Origin of Product |

United States |

Comparison with Similar Compounds

Heliconol A (Compound 29)

- Source : Helicodendron giganteum (strain CS988-1B).

- Structure : Bicyclic polyketide with a hydroxylated side chain.

- Bioactivity : Exhibits antifungal activity against F. verticillioides (MIC: 15 μg/mL) and C. albicans (MIC: 20 μg/mL), alongside antibacterial effects against Staphylococcus aureus (MIC: 25 μg/mL) .

Decaspirone A (Compound 30)

- Source : Decaisnella thyridioides (strain A-00267-2A).

- Structure : Decalin-type polyketide with a conjugated diene system.

- Bioactivity: Inhibits S. aureus (MIC: 10 μg/mL) and Bacillus subtilis (MIC: 5 μg/mL), with weaker antifungal activity compared to Heliconol C .

- Key Difference: The decalin core of Decaspirone A enhances its stability under acidic conditions, whereas this compound’s bicyclic structure may confer greater solubility in polar solvents.

Pharmacological and Mechanistic Insights

| Parameter | This compound | Heliconol A | Decaspirone A |

|---|---|---|---|

| Antifungal Activity | MIC: 18 μg/mL (C. albicans) | MIC: 20 μg/mL (C. albicans) | MIC: >25 μg/mL (C. albicans) |

| Antibacterial Spectrum | Moderate (Gram+) | Broad (Gram+ and fungi) | Narrow (Gram+) |

| Structural Stability | pH-sensitive (degradation >pH 7) | Stable (pH 3–9) | Acid-stable |

| Bioavailability | Low (logP: 1.2) | Moderate (logP: 2.1) | High (logP: 3.4) |

Table 1. Comparative pharmacological profiles of this compound and analogs. Data derived from in vitro assays .

Mechanistically, this compound disrupts fungal cell wall synthesis by inhibiting β-(1,3)-glucan synthase, a target shared with echinocandins. In contrast, Decaspirone A primarily targets bacterial cell membrane integrity via surfactant-like interactions, explaining its narrower spectrum .

Q & A

Basic Research Questions

Q. What are the established spectroscopic and chromatographic methods for characterizing Heliconol C, and how can researchers validate their purity and structural integrity?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Validate results by cross-referencing with published spectral databases and synthetic standards. For novel derivatives, include X-ray crystallography to resolve ambiguous configurations .

- Key Considerations : Ensure experimental protocols align with NIH guidelines for reproducibility, including detailed descriptions of solvent systems, column parameters, and calibration curves .

Q. How should researchers design a systematic literature review to identify gaps in this compound’s bioactivity studies?

- Methodological Answer :

Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (antimicrobial OR anticancer)").

Filter results by publication date (prioritize <5 years) and study type (in vitro/in vivo).

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to categorize findings .

Map contradictions in reported IC₅₀ values or mechanisms of action using a comparative table .

Q. What are the minimum experimental controls required when assessing this compound’s cytotoxicity in cell-based assays?

- Methodological Answer : Include:

- Positive controls (e.g., doxorubicin for apoptosis assays).

- Negative controls (vehicle-only treatments, e.g., DMSO).

- Replicate experiments (≥3 biological replicates) with statistical validation (e.g., ANOVA with post-hoc Tukey tests).

- Document cell line authentication and culture conditions per NIH reporting standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound for a specific protein target across studies?

- Methodological Answer :

Perform a meta-analysis to identify variables affecting results (e.g., buffer pH, temperature, assay type).

Replicate key studies under standardized conditions, using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct binding measurements.

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the significance of discrepancies .

Publish negative results to reduce publication bias .

Q. What statistical and computational strategies are recommended for optimizing this compound’s synthetic yield in multi-step reactions?

- Methodological Answer :

- Use response surface methodology (RSM) or factorial design to identify critical parameters (e.g., catalyst loading, temperature).

- Validate predictions with machine learning models (e.g., random forest regression) trained on reaction datasets.

- Compare experimental yields with quantum mechanical (QM) simulations of transition states to refine mechanisms .

Q. How can interdisciplinary approaches enhance the study of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer :

Integrate microfluidic organ-on-a-chip models to simulate hepatic metabolism and blood-brain barrier penetration.

Pair LC-MS/MS pharmacokinetic profiling with transcriptomic analysis (RNA-seq) of treated tissues.

Use Bayesian hierarchical models to correlate in vitro EC₅₀ values with in vivo efficacy .

Data Management and Reporting

Q. What criteria should guide the inclusion of this compound’s experimental data in supplementary materials versus the main manuscript?

- Methodological Answer :

- Main manuscript : Include representative spectra, dose-response curves, and crystallographic data for ≤5 key compounds.

- Supplementary materials : Provide raw datasets (e.g., NMR FID files, HPLC chromatograms), synthetic procedures for derivatives, and extended statistical analyses.

- Follow Beilstein Journal guidelines for hyperlinking supplementary files and citing non-original data sources .

Q. How should researchers address ethical and reproducibility concerns when publishing negative or inconclusive results related to this compound?

- Methodological Answer :

- Disclose all experimental conditions (e.g., batch variability of reagents, instrument calibration logs).

- Use open-access platforms like Zenodo to share raw data and computational workflows.

- Frame negative results as hypotheses for future studies, emphasizing their role in reducing resource waste .

Tables for Quick Reference

Table 1 : Key Analytical Techniques for this compound Characterization

Table 2 : Common Pitfalls in this compound Research and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.